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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent inhibitors of Ubiquitin-
Specific Protease 28 (USP28), FT206 and AZ1. USP28 is a deubiquitinating enzyme implicated
in the progression of various cancers through its stabilization of oncoproteins such as c-MYC,
c-JUN, and Ap63. Consequently, the development of potent and selective USP28 inhibitors is a
key area of interest in cancer therapy. This document outlines the performance of FT206 and
AZ1, presenting supporting experimental data, detailed methodologies for key experiments,
and visual representations of relevant biological pathways and workflows.

Performance Comparison: FT206 vs. AZ1

FT206 and AZ1 are both inhibitors of USP28, but they exhibit distinct profiles in terms of
potency, selectivity, and cellular effects. FT206, a thienopyridine carboxamide derivative, has
emerged as a more potent and selective inhibitor of USP28 compared to AZ1, which is a
benzylaminoethanol derivative.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for FT206 and AZ1 based on
available experimental evidence.

Table 1: In Vitro Inhibitory Activity
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Inhibitor Target IC50 (pM) Notes
Preferentially inhibits
FT206 uspP28 0.15[3][4] USP28 over USP25.
[1]
~6.7-fold selectivity for
USP25 1.01[3][4]
UspP28.
Dual inhibitor of
AZ1 uspP28 0.6[5][6]
USP28 and USP25.
Approximately
USP25 0.7[5][7] equipotent against

USP28 and USP25.[8]

Table 2: Cellular and In Vivo Efficacy
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L Dosage/Concentrat L
Inhibitor Model System . Key Findings
ion
Suppresses c-JUN
Lung Squamous Cell
] and c-MYC
FT206 Carcinoma (LSCC) 0-5 uM

expression; inhibits

cells _ _
proliferation.[3]
Induces tumor
LSCC Xenograft 75 mg/kg, p.o., regression; reduces
Mouse Model 3x/week for 5 weeks levels of Ap63, c-JUN,

and c-MYC.[1][2]

Inhibits cell growth in
Non-Small Cell Lung
AZ1 0-20 M a dose-dependent
Cancer (NSCLC) cells

manner.[9]
Colitis and Attenuates colitis and
] ] 20-40 mg/kg, gavage,
Tumorigenesis Mouse dail reduces tumor
ai
Model Y numbers.[5]

In combination with
-~ cisplatin, enhances

NSCLC Mouse Model Not specified ) ]
therapeutic efficacy.

[10]

Experimental Protocols

Detailed methodologies for key experiments used to characterize and compare FT206 and AZ1
are provided below. These protocols are representative and may require optimization for
specific experimental conditions.

Ubiquitin-Rhodamine 110 (Ub-Rh110) Assay for
Deubiquitinase Activity

This assay is a common method to measure the enzymatic activity of deubiquitinases (DUBS)
like USP28 and to determine the potency of their inhibitors. The principle involves the cleavage
of a quenched fluorescent substrate, Ub-Rh110, by the DUB, which results in an increase in
fluorescence.
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Materials:

Recombinant human USP28 enzyme

Ubiquitin-Rhodamine 110 substrate (e.g., from Boston Biochem or R&D Systems)
Assay Buffer: 50 mM Tris-HCI pH 7.5, 150 mM NaCl, 5 mM DTT, 0.05% (w/v) CHAPS
FT206 and AZ1 compounds dissolved in DMSO

384-well black microplates

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

Prepare serial dilutions of FT206 and AZ1 in DMSO. Further dilute the compounds in Assay
Buffer to the desired final concentrations.

Add 2 pL of the diluted inhibitor solutions or DMSO (vehicle control) to the wells of the 384-
well plate.

Add 10 pL of recombinant USP28 (e.g., 5 nM final concentration) in Assay Buffer to each
well.

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding to the
enzyme.

Initiate the enzymatic reaction by adding 10 pL of Ub-Rh110 substrate (e.g., 100 nM final
concentration) in Assay Buffer to each well.

Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a
plate reader.

Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time
curve).
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» Plot the reaction rates against the inhibitor concentrations and fit the data to a four-
parameter logistic equation to determine the IC50 values.

Activity-Based Probe Profiling (ABPP) for Cellular Target
Engagement and Selectivity

ABPP is a powerful chemoproteomic technique used to assess the activity of enzymes within a
complex biological sample, such as a cell lysate. It utilizes activity-based probes (ABPs) that
covalently bind to the active site of an enzyme. In a competitive ABPP experiment, pre-
incubation with an inhibitor will prevent the binding of the ABP, allowing for the assessment of
inhibitor potency and selectivity against a panel of enzymes simultaneously.

Materials:

LSCC cell lines (e.g., H520)

e FT206 and AZ1 compounds

o Lysis Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease
and phosphatase inhibitors

« Ubiquitin-based ABP with a reporter tag (e.g., HA-tag or biotin)

» Streptavidin or Anti-HA antibody-conjugated beads

o SDS-PAGE gels and Western blotting reagents

» Antibodies against USP28, USP25, and other DUBs of interest

o Mass spectrometer for proteomic analysis

Procedure:

e Culture LSCC cells to ~80% confluency.

» Treat the cells with varying concentrations of FT206, AZ1, or DMSO (vehicle control) for a
specified time (e.g., 2 hours).
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e Harvest the cells and prepare cell lysates by incubating in Lysis Buffer on ice, followed by
centrifugation to remove cell debris.

» Determine the protein concentration of the lysates.

 Incubate a standardized amount of protein lysate (e.g., 1 mg) with the ubiquitin-based ABP
(e.g., 1 uM) for 1 hour at 37°C.

 For affinity purification, add streptavidin (for biotin-tagged probes) or anti-HA beads to the
labeled lysates and incubate overnight at 4°C with rotation.

» Wash the beads extensively with Lysis Buffer to remove non-specifically bound proteins.
o Elute the captured proteins from the beads.

e Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against
specific DUBs to visualize the extent of probe labeling (and thus, inhibition).

» For proteome-wide selectivity profiling, the eluted proteins are subjected to on-bead
digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to
identify and quantify the DUBs that were labeled by the probe. A decrease in the signal for a
particular DUB in the inhibitor-treated sample compared to the control indicates that the
inhibitor is engaging with that target.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the USP28 signaling pathway and a typical
experimental workflow for inhibitor comparison.
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Caption: USP28 signaling pathway and points of inhibition.
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Caption: Workflow for comparing USP28 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of
squamous cell lung carcinoma | eLife [elifesciences.org]

o 3. sciety.org [sciety.org]

e 4. Structural basis for the bi-specificity of USP25 and USP28 inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

o 5. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development -
PMC [pmc.ncbi.nim.nih.gov]

e 6. Inhibition of USP28 overcomes Cisplatin-resistance of squamous tumors by suppression
of the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]

e 7.USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of
squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

e 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
e 9. selleckchem.com [selleckchem.com]

e 10. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell
Carcinoma [mdpi.com]

 To cite this document: BenchChem. [A Comparative Guide to USP28 Inhibitors: FT206
versus AZ1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8195946#ft206-versus-azl-inhibitor-for-usp28]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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